Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of quinolone derivatives. This compound is known for its antibacterial properties and is structurally related to nalidixic acid, a well-known antibacterial agent. The compound has a molecular formula of C12H12N2O3 and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which is converted to 2-amino-5-methylpyridine.
Condensation Reaction: The 2-amino-5-methylpyridine is then condensed with ethyl formate and diethyl malonate to form N-(2-methyl-5-aminopyridine)methylene diethyl malonate.
Cyclization: The intermediate is subjected to cyclization at high temperatures (260-270°C) to form the naphthyridine ring.
Hydrolysis: The cyclized product is then hydrolyzed using a dilute sodium hydroxide solution to yield the final product.
Chemical Reactions Analysis
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Industry: The compound is used in the production of antibacterial agents and other pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA gyrase, the compound interferes with the synthesis of RNA and protein, ultimately leading to the death of the bacterial cell .
Comparison with Similar Compounds
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is similar to other quinolone derivatives such as nalidixic acid, ciprofloxacin, and norfloxacin. it is unique in its specific structure and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity. Similar compounds include:
Nalidixic Acid: A well-known antibacterial agent with a similar naphthyridine core.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Norfloxacin: Another fluoroquinolone used to treat various bacterial infections
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-14(2)11-8(10(9)15)5-4-6-13-11/h4-7H,3H2,1-2H3 |
InChI Key |
RAJFAEIJWWCRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC=N2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.